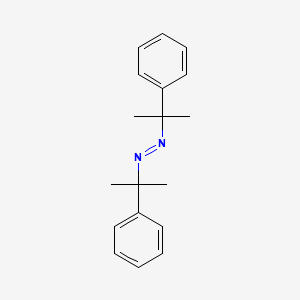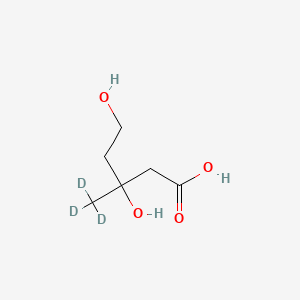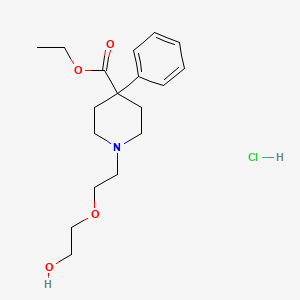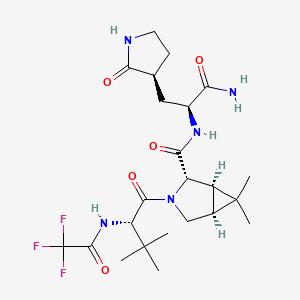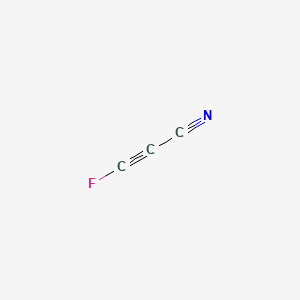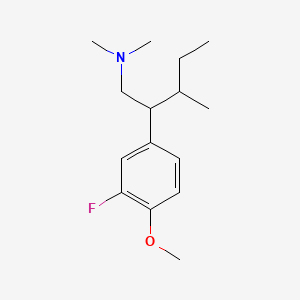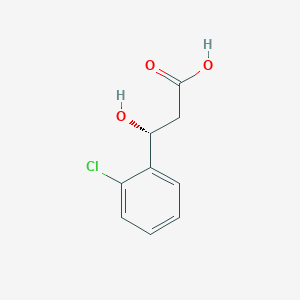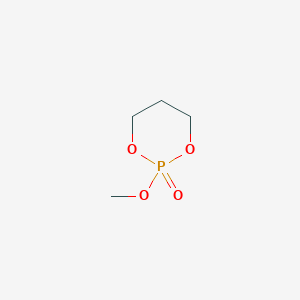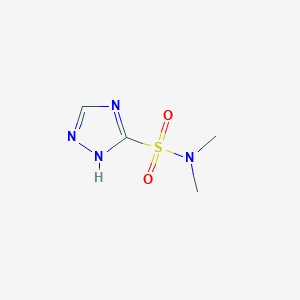
N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide typically involves the reaction of 1H-1,2,4-triazole with dimethylamine and a sulfonating agent. One common method is the reaction of 1H-1,2,4-triazole with dimethylamine in the presence of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents, to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted triazole compounds. These products have various applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide include other triazole derivatives such as:
- 1H-1,2,4-triazole
- 3,5-dimethyl-1H-1,2,4-triazole
- 3,3’-disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino and sulfonamide groups enhances its solubility, stability, and reactivity compared to other triazole derivatives .
Propriétés
Formule moléculaire |
C4H8N4O2S |
|---|---|
Poids moléculaire |
176.20 g/mol |
Nom IUPAC |
N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-8(2)11(9,10)4-5-3-6-7-4/h3H,1-2H3,(H,5,6,7) |
Clé InChI |
AHRZUJZFMANQHU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=NC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B13421357.png)
![1-Propanaminium, 3-[(carboxymethyl)[(tridecafluorohexyl)sulfonyl]amino]-N,N,N-trimethyl-, inner salt](/img/structure/B13421360.png)

![Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro-](/img/structure/B13421368.png)
